4-{4-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]butanamido}benzamide
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Overview
Description
4-{4-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]butanamido}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a pyridazine ring through a butanamido chain, with a cyclopropaneamide group attached to the pyridazine ring. The unique structure of this compound allows it to participate in diverse chemical reactions, making it valuable for research and industrial applications.
Mechanism of Action
Target of Action
It’s known that pyridazinone derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It’s known that pyridazinone derivatives can interact with various targets leading to a broad spectrum of activities .
Biochemical Pathways
Pyridazinone derivatives have been associated with a plethora of activities, indicating that they likely affect multiple biochemical pathways .
Result of Action
It’s known that pyridazinone derivatives can exhibit a wide range of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]butanamido}benzamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound. The cyclopropaneamide group is then introduced through a nucleophilic substitution reaction.
The next step involves the formation of the butanamido chain, which can be achieved through the reaction of a butanoic acid derivative with an amine. Finally, the benzamide core is attached to the butanamido chain through an amide bond formation reaction, typically using a coupling reagent such as diethylphosphorocyanidate (DEPC) or N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-purity starting materials, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]butanamido}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{4-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]butanamido}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or catalysts for chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-acrylamido-N-(pyridazin-3-yl)benzamide: Known for its anti-COVID-19 properties.
4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide: Exhibits antiviral activity against Newcastle disease virus.
Uniqueness
4-{4-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]butanamido}benzamide is unique due to its specific structural features, such as the cyclopropaneamide group and the sulfanyl linkage, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-[4-[6-(cyclopropanecarbonylamino)pyridazin-3-yl]sulfanylbutanoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c20-18(26)12-5-7-14(8-6-12)21-16(25)2-1-11-28-17-10-9-15(23-24-17)22-19(27)13-3-4-13/h5-10,13H,1-4,11H2,(H2,20,26)(H,21,25)(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFAJDCDXYCQKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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